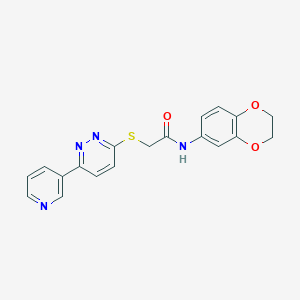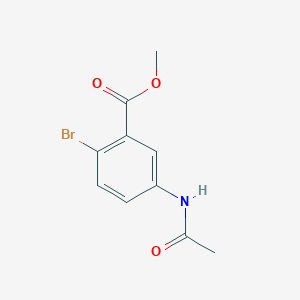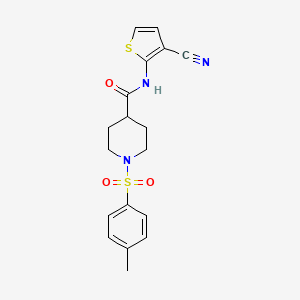![molecular formula C8H18N2 B2811068 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine CAS No. 1205746-32-2](/img/structure/B2811068.png)
3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine” is an organic compound . It is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocyclic compound . The compound has a pyrrolidine ring attached to a propylamine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, transaminase-mediated synthesis has been used for the synthesis of enantiopure drug-like 1-phenylpropan-2-amines . This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a propylamine group . The compound also has a methyl group attached to the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, transaminase-mediated synthesis has been used for the synthesis of enantiopure drug-like 1-phenylpropan-2-amines . This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity .Wissenschaftliche Forschungsanwendungen
Cancer Research
One notable application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial for cancer treatment. The synthesis of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, which exhibit significant potency against PARP enzymes, is a critical step in the creation of cancer therapies. These compounds, including ABT-888, demonstrate excellent potency and efficacy in cancer models, highlighting the potential for this chemical structure in developing new treatments (Penning et al., 2009).
Organic Synthesis
The compound also finds application in organic synthesis, such as in the hydroamination of 4-pentyn-1-amine, leading to the formation of valuable intermediates like 2-methylpyrroline. This process, catalyzed by cationic Iridium(I) complexes, showcases the utility of 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine derivatives in facilitating efficient chemical transformations (Field et al., 2003).
Asymmetric Synthesis
Further, the compound is involved in the enantioselective synthesis of syn/anti-1,3-amino alcohols, utilizing a proline-catalyzed sequential alpha-aminoxylation/alpha-amination process. This method highlights its role in the stereoselective synthesis of bioactive molecules, demonstrating its versatility in creating complex organic molecules (Jha et al., 2010).
Antitumor and Antimicrobial Applications
The chemical framework of this compound is instrumental in the synthesis of novel antitumor and antimicrobial agents. For instance, the microwave-assisted synthesis of hydroxypyrrolidin2-ones showcases its potential in creating compounds with significant bioactivity. These methods offer a greener, more efficient approach to drug discovery (Azmy et al., 2018).
Catalysis
Moreover, this compound's derivatives are utilized in catalysis, particularly in the synthesis of ionic liquids from tobacco-extracted nicotine, representing a novel approach to catalysis and green chemistry. The transformation of nicotine into a biocompatible catalyst for selective acetylation of amines is an innovative application that underscores the versatility of this compound derivatives (Tamaddon & Azadi, 2017).
Zukünftige Richtungen
The future directions for “3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the interest in pyrrolidine derivatives in drug discovery , this compound could be a subject of interest in medicinal chemistry research.
Eigenschaften
IUPAC Name |
3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8-4-2-6-10(8)7-3-5-9/h8H,2-7,9H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHQYQVGFVPFFI-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1205746-32-2 |
Source


|
| Record name | 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2810985.png)
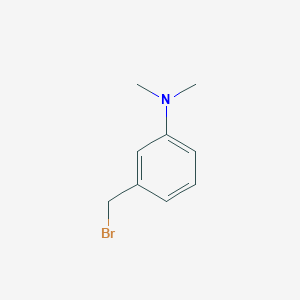
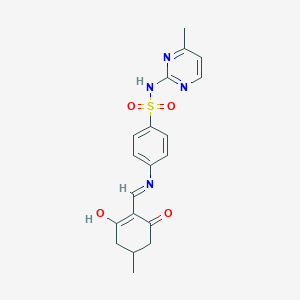
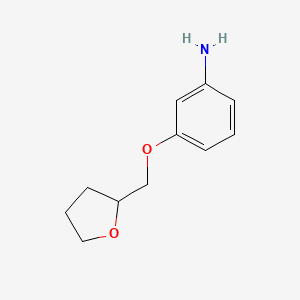
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2810991.png)
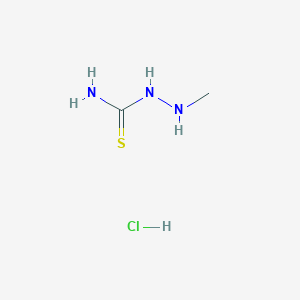

![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2810996.png)
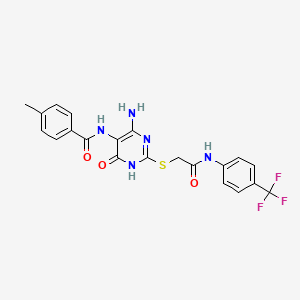
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2810999.png)
